molecular formula C24H40O2S B14601865 Octadecanethioic acid, 12-hydroxy-, S-phenyl ester CAS No. 61049-79-4

Octadecanethioic acid, 12-hydroxy-, S-phenyl ester

Cat. No.: B14601865
CAS No.: 61049-79-4
M. Wt: 392.6 g/mol
InChI Key: JCRCAKGKCHSAFQ-UHFFFAOYSA-N
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Description

Octadecanethioic acid, 12-hydroxy-, S-phenyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by the presence of a long hydrocarbon chain (octadecane), a hydroxyl group at the 12th position, and a phenyl group attached to the sulfur atom. Esters are known for their pleasant odors and are widely used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most versatile method for the preparation of esters, including octadecanethioic acid, 12-hydroxy-, S-phenyl ester, is the nucleophilic acyl substitution of an acid chloride with an alcohol. Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are limited to the formation of simple esters .

Industrial Production Methods

In industrial settings, esters are often synthesized using flow microreactor systems, which offer a more efficient, versatile, and sustainable method compared to traditional batch processes . This method allows for the direct introduction of functional groups into a variety of organic compounds, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Octadecanethioic acid, 12-hydroxy-, S-phenyl ester can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids or bases are used as catalysts.

    Reduction: Lithium aluminum hydride is a common reducing agent.

    Oxidation: Hydrogen peroxide in basic conditions is used for the Dakin oxidation.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary alcohol.

    Oxidation: Benzenediol and carboxylate.

Scientific Research Applications

Octadecanethioic acid, 12-hydroxy-, S-phenyl ester has various applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octadecanethioic acid, 12-hydroxy-, S-phenyl ester is unique due to its specific combination of functional groups, including the long hydrocarbon chain, hydroxyl group, and phenyl group attached to the sulfur atom. This unique structure imparts specific chemical and physical properties that differentiate it from other esters and fatty acids.

Properties

CAS No.

61049-79-4

Molecular Formula

C24H40O2S

Molecular Weight

392.6 g/mol

IUPAC Name

S-phenyl 12-hydroxyoctadecanethioate

InChI

InChI=1S/C24H40O2S/c1-2-3-4-12-17-22(25)18-13-9-7-5-6-8-10-16-21-24(26)27-23-19-14-11-15-20-23/h11,14-15,19-20,22,25H,2-10,12-13,16-18,21H2,1H3

InChI Key

JCRCAKGKCHSAFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)SC1=CC=CC=C1)O

Origin of Product

United States

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